2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole
Overview
Description
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with two indole moieties and a pyridine ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of 2-methyl-3-nitroaniline, which undergoes several steps including nitration, reduction, and cyclization to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Amines
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole involves its interaction with various molecular targets. The indole moieties can bind to multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission . Additionally, the compound can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-alkylindoles: Compounds containing an indole moiety with an alkyl chain at the 3-position.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinoline derivatives: Compounds with a fused indole and pyridine ring system.
Uniqueness
2-methyl-3-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]-1H-indole is unique due to its dual indole moieties and the presence of a pyridine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-3-[(2-methyl-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c1-15-22(18-7-3-5-9-20(18)26-15)24(17-11-13-25-14-12-17)23-16(2)27-21-10-6-4-8-19(21)23/h3-14,24,26-27H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIUKWBRTXWBQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)C4=C(NC5=CC=CC=C54)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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